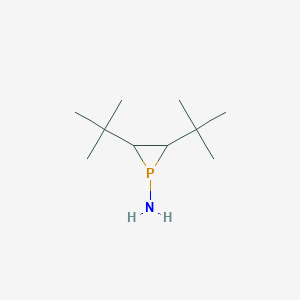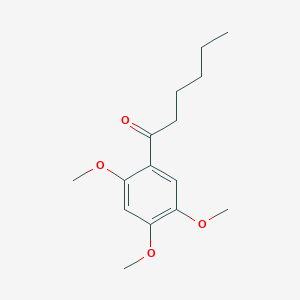![molecular formula C12H16BrNO2S B14372622 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene CAS No. 89987-95-1](/img/structure/B14372622.png)
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a bromohexylsulfanyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a hexyl bromide reacts with a thiol derivative of nitrobenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[(6-Aminohexyl)sulfanyl]-4-nitrobenzene.
Oxidation: 1-[(6-Bromohexyl)sulfinyl]-4-nitrobenzene or 1-[(6-Bromohexyl)sulfonyl]-4-nitrobenzene.
科学的研究の応用
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromohexylsulfanyl chain can undergo nucleophilic substitution. These reactions can lead to the formation of various products with different biological activities. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
類似化合物との比較
- 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
- 1-[(6-Bromohexyl)amino]-4-nitrobenzene
- 1-[(6-Bromohexyl)thio]-4-nitrobenzene
Comparison: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its oxygen, amino, or thio analogs. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the other analogs. This unique reactivity makes it valuable for specific synthetic applications and potential biological activities.
特性
CAS番号 |
89987-95-1 |
|---|---|
分子式 |
C12H16BrNO2S |
分子量 |
318.23 g/mol |
IUPAC名 |
1-(6-bromohexylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO2S/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
InChIキー |
FKQYZCMBLDWDAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


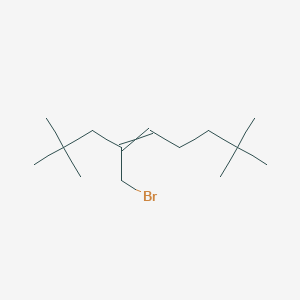
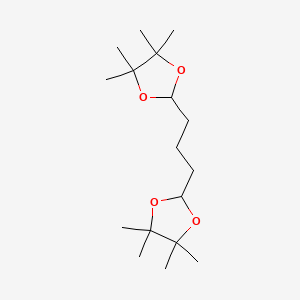
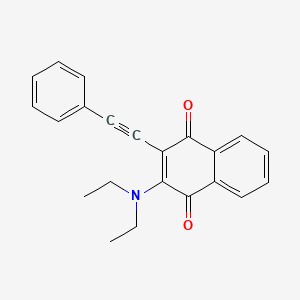
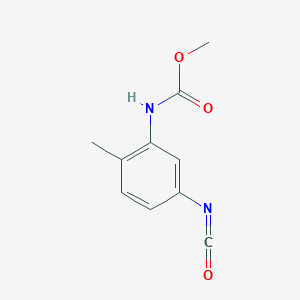
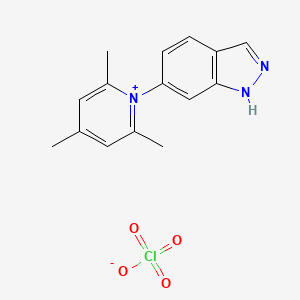

![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
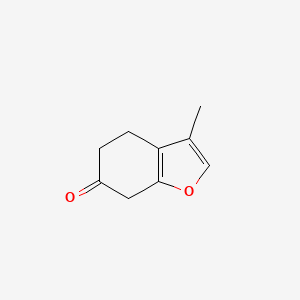
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)

